2-Methyl-d3-propionic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

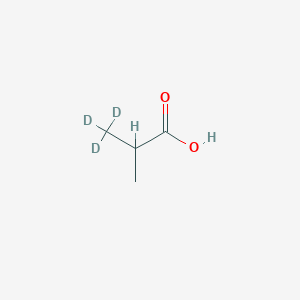

3,3,3-trideuterio-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649443 |

Source

|

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95926-99-1 |

Source

|

| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-d3-propionic Acid for Advanced Research Applications

Introduction: The Significance of Isotopic Labeling in Quantitative Analysis

In the landscape of modern analytical science, particularly in the fields of metabolomics, pharmacokinetics, and clinical diagnostics, the demand for precision and accuracy is paramount. It is in this context that stable isotope-labeled internal standards have become indispensable tools. 2-Methyl-d3-propionic acid, a deuterated analog of isobutyric acid, stands out as a critical reagent for the quantification of short-chain fatty acids (SCFAs). This guide provides a comprehensive overview of its properties, synthesis, and, most importantly, its application as an internal standard in mass spectrometry-based assays. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely a series of steps but a self-validating system for robust and reproducible results.

Core Concepts: Understanding this compound

This compound, also known by its systematic IUPAC name 2-(trideuteriomethyl)propanoic-3,3,3-d3 acid, is a saturated fatty acid where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart, isobutyric acid, in terms of its reactivity and chromatographic behavior. However, its increased mass allows it to be distinguished by mass spectrometry, which is the cornerstone of its utility.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics:

| Property | Value | Source |

| IUPAC Name | 2-(trideuteriomethyl)propanoic-3,3,3-d3 acid | [1][3] |

| Synonyms | Isobutyric acid-d6, 2-Methylpropanoic acid-d6 | [1][2] |

| Molecular Formula | C4H2D6O2 | [3] |

| Molecular Weight | 94.14 g/mol | [2][3] |

| CAS Number | 29054-08-8 | [2][3] |

| Appearance | Colorless liquid | [4] |

| Isotopic Enrichment | Typically ≥98 atom % D | [2] |

The Biological Landscape: The Role of Isobutyric Acid

To appreciate the applications of its deuterated analog, it is crucial to understand the biological significance of isobutyric acid. Isobutyric acid is a branched-chain fatty acid (BCFA) primarily produced in the gut by the microbial fermentation of the amino acid valine.[4] Its presence and concentration in biological matrices such as feces, plasma, and various tissues can serve as a biomarker for gut microbiota activity and host metabolism.[5][6] Imbalances in SCFAs, including isobutyric acid, have been linked to various physiological and pathological conditions, making their accurate quantification a key area of research.

Synthesis of this compound: A Conceptual Overview

While various commercial suppliers provide high-purity this compound, understanding its synthesis provides valuable insight into its quality and potential impurities. The synthesis of deuterated carboxylic acids can be achieved through several strategies. A common approach involves the use of deuterated starting materials or reagents in established synthetic routes for carboxylic acids.

One plausible synthetic pathway is the oxidation of a deuterated isobutanol precursor.[4] Another powerful technique is the acid-catalyzed hydrogen-deuterium exchange of the corresponding non-labeled carboxylic acid or its precursors in a deuterium-rich solvent like D2O, often at elevated temperatures.[7] More advanced methods, such as light-driven decarboxylative deuteration, offer high efficiency and selectivity.[8][9]

Caption: Conceptual pathways for the synthesis of this compound.

It is critical for researchers to obtain a Certificate of Analysis (CoA) from the supplier, which provides detailed information on the isotopic purity and chemical purity of the standard.[1][2] The presence of unlabeled isobutyric acid as an impurity can significantly impact the accuracy of quantification, especially at low analyte concentrations.[10]

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in stable isotope dilution assays (SIDA) for the quantification of isobutyric acid and other short-chain fatty acids by mass spectrometry, most commonly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5][6][11]

The Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several compelling reasons:[11]

-

Correction for Sample Preparation Variability: The deuterated standard is added to the sample at the beginning of the workflow. Because it is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and other sample preparation steps. By measuring the ratio of the analyte to the internal standard, these variations are normalized.[12][13]

-

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. The deuterated internal standard co-elutes with the analyte and is affected by the matrix in the same way, thus correcting for these effects.[12][13]

-

Improved Accuracy and Precision: By accounting for the aforementioned sources of error, the use of a deuterated internal standard significantly improves the accuracy and precision of the measurement, leading to more reliable and reproducible data.[14]

Sources

- 1. 2-Methyl-d3-propionic-3,3,3-d3 Acid | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-d3-propionic Acid: Properties, Applications, and Analytical Methodologies

This technical guide provides a comprehensive overview of 2-Methyl-d3-propionic Acid, a deuterated analogue of isobutyric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, primary applications, and detailed analytical protocols for this stable isotope-labeled compound. The content herein is structured to offer not just procedural steps, but also the scientific rationale underpinning these methodologies, ensuring a thorough and practical understanding.

Core Chemical and Physical Characteristics

This compound, also known as isobutyric acid-d3, is a saturated fatty acid where three hydrogen atoms on one of the methyl groups have been replaced with deuterium. This isotopic substitution is key to its primary utility in analytical chemistry, particularly in mass spectrometry-based quantification.

Nomenclature and Identification

| Property | Value |

| Systematic Name | 2-(Methyl-d3)propanoic acid |

| Synonyms | Isobutyric acid-d3, 2-Methylpropanoic-d3 acid |

| CAS Number | 95926-99-1 |

| Chemical Formula | C₄H₅D₃O₂ |

| Molecular Weight | 91.12 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

Note: A related compound, 2-Methyl-d3-propionic-3,3,3-d3 Acid (CAS 29054-08-8), also exists and is sometimes referred to as isobutyric acid-d6.

Physicochemical Properties

The physical properties of this compound are very similar to its unlabeled counterpart, isobutyric acid. The substitution of hydrogen with deuterium has a negligible effect on macroscopic properties such as boiling point and solubility.

| Property | Value (for unlabeled Isobutyric Acid) |

| Appearance | Colorless liquid |

| Odor | Unpleasant, rancid butter-like |

| Boiling Point | 155 °C[1] |

| Melting Point | -47 °C[1] |

| Density | 0.950 g/cm³ |

| Solubility | Soluble in water, ethanol, and ether[1][2] |

| pKa | 4.86[1] |

These properties are crucial for handling and storage, as well as for designing extraction and chromatographic separation methods. The compound should be stored at room temperature, protected from moisture.

Principle and Rationale for Use: The Power of Isotopic Labeling

The utility of this compound is rooted in the principles of isotope dilution mass spectrometry. In this technique, a known quantity of the stable isotope-labeled compound (the internal standard) is added to a sample containing the unlabeled analyte of interest (isobutyric acid).

The core advantages of using a deuterated internal standard are:

-

Similar Chemical Behavior: The deuterated and non-deuterated forms have virtually identical chemical and physical properties. This ensures they behave similarly during sample preparation, extraction, derivatization, and chromatographic separation, effectively compensating for any sample loss or variability.

-

Distinct Mass Spectrometric Signature: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. This allows for precise and accurate quantification.

-

Mitigation of Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of an analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to more reliable results.

Applications in Research and Development

The accurate quantification of isobutyric acid is critical in various fields, from metabolic research to pharmaceutical development.

Internal Standard for Quantitative Bioanalysis

The primary and most widespread application of this compound is as an internal standard for the quantification of isobutyric acid in biological matrices such as plasma, serum, urine, and fecal matter.[1][3] Isobutyric acid is a short-chain fatty acid produced by gut microbiota and is implicated in various physiological and pathological processes, including gut health and metabolic regulation.[4][5]

Metabolic Research

While not a metabolic tracer in the classical sense of probing pathway fluxes, its role as an internal standard is foundational to studies investigating the metabolism of branched-chain amino acids (like valine) from which isobutyric acid is derived.[5] Accurate concentration measurements are the bedrock of metabolic profiling and understanding disease states.

Drug Development and Pharmacokinetics

In the realm of drug development, deuteration is a strategy employed to intentionally alter the pharmacokinetic properties of a drug.[6][7][8][][10] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect).[] While this compound itself is not a therapeutic agent, its use in bioanalytical methods is crucial for preclinical and clinical studies of drugs that may be structurally related to or influence the metabolism of short-chain fatty acids. Furthermore, isobutyric acid itself is used as a precursor in the synthesis of some pharmaceuticals.[4]

Analytical Methodologies: A Practical Guide

The quantification of short-chain fatty acids like isobutyric acid presents analytical challenges due to their volatility and high polarity. The following sections detail established workflows for their analysis using this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex biological matrices. However, the direct analysis of short-chain fatty acids by reversed-phase LC-MS is often hampered by poor retention and ionization efficiency. To overcome these limitations, a chemical derivatization step is typically employed.

Derivatization in this context serves two primary purposes:

-

Improved Chromatographic Retention: By attaching a larger, less polar molecule to the carboxylic acid group, the analyte's retention on a reversed-phase column is significantly enhanced.

-

Increased Ionization Efficiency: The derivatizing agent often contains a readily ionizable group, which improves the sensitivity of detection by mass spectrometry.

A common and effective derivatizing agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH) .[11][12][13][14]

The following diagram illustrates the typical workflow for the analysis of isobutyric acid in plasma using this compound as an internal standard.

Caption: LC-MS/MS workflow for isobutyric acid quantification.

-

Sample Collection and Storage: Collect blood in EDTA tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

-

Internal Standard Spiking: To 50 µL of plasma, add a known amount of this compound solution (concentration will depend on the expected analyte levels and instrument sensitivity).

-

Protein Precipitation: Add 150 µL of cold methanol to precipitate proteins.[15] Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.

-

Derivatization:

-

Add 50 µL of a 50 mM solution of 3-nitrophenylhydrazine (3-NPH) in a water:methanol mixture.

-

Add 50 µL of a 50 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a water:methanol mixture. EDC acts as a coupling agent.

-

Add 50 µL of a 7% pyridine solution in a water:methanol mixture. Pyridine acts as a catalyst.

-

-

Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for 30 minutes.

-

LC-MS/MS Analysis:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the derivatized analytes, followed by a re-equilibration step.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).

-

MRM Transitions: Monitor the following Multiple Reaction Monitoring (MRM) transitions:

-

Isobutyric acid-NPH derivative: Precursor ion (m/z) 222 → Product ion (m/z) 137[11]

-

This compound-NPH derivative: Precursor ion (m/z) 225 → Product ion (m/z) 137

-

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of isobutyric acid in the original sample, based on a calibration curve prepared in a surrogate matrix.

The choice of MRM transitions is based on the fragmentation pattern of the derivatized molecule. For the 3-NPH derivative of isobutyric acid, the precursor ion at m/z 222 corresponds to the deprotonated molecule. Upon collision-induced dissociation (CID) in the mass spectrometer, a characteristic fragment ion at m/z 137 is formed, which corresponds to the 3-nitrophenyl group. This fragmentation is consistent across different short-chain fatty acid-NPH derivatives, making it a reliable transition for quantification.[11] The deuterated internal standard will have a precursor ion shifted by +3 Da (m/z 225) but will produce the same product ion (m/z 137) as the unlabeled analyte.

Sources

- 1. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Isobutyric acid (HMDB0001873) [hmdb.ca]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolon.com [metabolon.com]

- 5. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. air.unimi.it [air.unimi.it]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 14. Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-d3-propionic Acid

Introduction: The Significance of Isotopic Labeling in Scientific Research

In the landscape of modern scientific inquiry, particularly within the realms of drug development, metabolic research, and analytical chemistry, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier, stable isotope, serve as powerful tools for elucidating complex biological pathways, quantifying metabolites with high precision, and understanding the mechanisms of chemical reactions. 2-Methyl-d3-propionic acid, a deuterated analog of isobutyric acid, is one such critical molecule. The substitution of three hydrogen atoms with deuterium in one of the methyl groups provides a unique mass signature, making it an ideal internal standard for mass spectrometry-based bioanalysis and a tracer for metabolic flux studies. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on practical, field-proven methodologies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular method often depends on the availability of starting materials, the desired scale of the synthesis, and the required isotopic purity. Two of the most robust and widely employed methods are the Malonic Ester Synthesis and the Grignard Reaction.

The Malonic Ester Synthesis: A Classic Route to Carboxylic Acids

The malonic ester synthesis is a versatile and time-tested method for the preparation of substituted carboxylic acids.[1][2] The underlying principle of this synthesis is the high acidity of the α-protons of a malonic ester, which allows for their facile removal by a base to form a stabilized enolate. This enolate can then be alkylated with an appropriate electrophile. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired carboxylic acid.[3]

For the synthesis of this compound, the key step is the introduction of a deuterated methyl group (CD3) via alkylation of a malonic ester with a deuterated methyl halide, such as methyl-d3 iodide (CD3I).

Conceptual Workflow of the Malonic Ester Synthesis:

Caption: Workflow of the Malonic Ester Synthesis for this compound.

This method offers good control over the incorporation of the deuterated methyl group. However, a potential drawback is the possibility of dialkylation, which can lead to the formation of byproducts and complicate the purification process.[4]

The Grignard Reaction: A Powerful C-C Bond Forming Tool

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[5] This reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom. For the synthesis of this compound, two primary variations of the Grignard reaction can be envisioned:

-

Route A: Carboxylation of a Deuterated Grignard Reagent: This approach involves the preparation of a deuterated Grignard reagent, such as isopropyl-d7-magnesium bromide, followed by its reaction with carbon dioxide.

-

Route B: Reaction of a Grignard Reagent with a Deuterated Electrophile: A more practical and commonly employed strategy is the reaction of a non-deuterated Grignard reagent, such as isopropylmagnesium bromide, with a source of deuterated carbon, like deuterated carbon dioxide (¹³CO₂ or C¹⁸O₂) or, more conveniently, by reacting a suitable precursor with a deuterated methylating agent. A highly effective approach involves the reaction of a suitable ester with a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), followed by saponification.[4]

Conceptual Workflow of the Grignard Synthesis (Route B):

Caption: Workflow of the Grignard Synthesis for this compound.

The Grignard reaction is highly reliable and generally provides good yields. The key to a successful Grignard synthesis is the stringent exclusion of moisture and protic solvents, as the Grignard reagent is a strong base and will be quenched by any source of acidic protons.

Detailed Experimental Protocol: Synthesis of this compound via Grignard Reaction

The following protocol details a robust and reproducible method for the synthesis of this compound based on the Grignard reaction of ethyl isobutyrate with methyl-d3-magnesium iodide, followed by saponification. This protocol is adapted from established methodologies for the synthesis of isotopically labeled carboxylic acids.[4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity/Notes |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | >99.5%, activated |

| Methyl-d3 iodide | CD₃I | 144.96 | 865-50-9 | 99.5 atom % D |

| Ethyl Isobutyrate | C₆H₁₂O₂ | 116.16 | 97-62-1 | >99%, anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, <0.005% water |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | >97%, pellets |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular, for drying |

Step-by-Step Methodology

Part 1: Preparation of Methyl-d3-magnesium iodide (CD3MgI)

-

Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a pressure-equalizing dropping funnel, and a rubber septum. Ensure all glassware is scrupulously dry.

-

Magnesium Activation: Place magnesium turnings (1.05 eq) into the flask. Briefly heat the flask under a stream of dry nitrogen to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation of Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of methyl-d3 iodide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the methyl-d3 iodide solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.

-

Formation of the Grignard Reagent: Once the reaction has initiated (indicated by bubbling and a slight exotherm), add the remaining methyl-d3 iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution of methyl-d3-magnesium iodide should be a cloudy grey or brown suspension.

Part 2: Reaction with Ethyl Isobutyrate

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

-

Addition of Ester: Prepare a solution of ethyl isobutyrate (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the ethyl isobutyrate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

Part 3: Saponification and Workup

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Saponification: To the combined organic layers, add a solution of sodium hydroxide (2.0 eq) in a 3:1 mixture of ethanol and water. Reflux the mixture for 4 hours.

-

Isolation of the Carboxylic Acid: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Carefully acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Part 4: Purification

The crude product can be purified by distillation under reduced pressure to obtain the final product with high purity.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (Proton NMR) | The ¹H NMR spectrum should show a singlet for the methine proton (CH) and a singlet for the non-deuterated methyl group (CH₃). The signal corresponding to the deuterated methyl group (CD₃) will be absent. The integration of the signals should be in a 1:3 ratio. |

| ¹³C NMR (Carbon-13 NMR) | The ¹³C NMR spectrum will show signals for the carbonyl carbon, the methine carbon, and the non-deuterated methyl carbon. The signal for the deuterated methyl carbon will appear as a multiplet due to coupling with deuterium. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₄H₇DO₂), which is approximately 91.12 g/mol . The isotopic enrichment can be determined by analyzing the relative intensities of the isotopic peaks. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad O-H stretching band characteristic of a carboxylic acid, a C=O stretching band, and C-D stretching vibrations which are at a lower frequency than the corresponding C-H stretches. |

Conclusion: A Versatile Tool for Advanced Research

The synthesis of this compound, while requiring careful execution, is an achievable goal for a well-equipped organic chemistry laboratory. Both the malonic ester synthesis and the Grignard reaction offer viable pathways to this valuable isotopically labeled compound. The detailed protocol provided in this guide, based on the Grignard methodology, offers a reliable and efficient route to high-purity this compound. The availability of this and other isotopically labeled compounds is crucial for advancing our understanding in numerous scientific disciplines, from fundamental metabolic research to the development of next-generation pharmaceuticals.

References

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, May 29). Malonic ester synthesis. Retrieved from [Link]

-

Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

Sources

Deuterated isobutyric acid for research

An In-Depth Technical Guide to Deuterated Isobutyric Acid for Research

Introduction: Beyond the Hydrogen Atom

In the landscape of modern drug discovery and metabolic research, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a subtle yet powerful molecular modification.[1][2] This technique, known as deuteration, has evolved from a niche academic curiosity into a cornerstone of pharmaceutical development and mechanistic studies.[2][][4] At the heart of its utility lies the Deuterium Kinetic Isotope Effect (DKIE) , a quantum phenomenon that can profoundly alter a molecule's metabolic fate without changing its fundamental pharmacological properties.[5][6][]

This guide focuses on a molecule of growing biological interest: isobutyric acid. As a branched-chain short-chain fatty acid (BCFA), isobutyric acid is a key product of protein fermentation by the gut microbiome, primarily from the amino acid valine.[8] Its levels in biological systems serve as a valuable biomarker for interpreting diet-microbiome interactions and are increasingly linked to metabolic health, including conditions like obesity and non-alcoholic fatty liver disease (NAFLD).[8]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of deuterated isobutyric acid. We will explore the fundamental principles of its design, synthesis, and analytical characterization, and detail its critical applications as both a metabolic probe and a tool for enhancing therapeutic agents.

The Scientific Rationale: Harnessing the Kinetic Isotope Effect (KIE)

The foundational principle justifying the use of deuterated compounds is the Kinetic Isotope Effect. The bond between carbon and deuterium (C-D) has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it stronger and more stable.[6] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[5][6]

This rate difference, expressed as the ratio kH/kD, can be substantial, with C-H bonds reacting 6 to 10 times faster than C-D bonds (a primary KIE).[5][9] This effect is strategically exploited in drug development to protect metabolically vulnerable positions on a drug molecule. By replacing hydrogen with deuterium at a site targeted by metabolic enzymes (e.g., Cytochrome P450), the rate of metabolism can be significantly reduced.[]

This modification can lead to several desirable therapeutic outcomes:

-

Improved Metabolic Stability: Slower breakdown of the drug leads to a longer biological half-life.[][10]

-

Enhanced Bioavailability: Higher plasma concentrations (AUC) can be achieved with the same dose.[10]

-

Reduced Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce harmful byproducts.[2][10]

-

Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[1]

The successful development and FDA approval of Austedo® (deutetrabenazine) for Huntington's disease validated this strategy, demonstrating that deuteration can create safer and more effective medicines.[]

Synthesis and Isotopic Labeling Strategies

The synthesis of deuterated isobutyric acid leverages established organic chemistry principles, adapted for the specific incorporation of deuterium. While non-labeled isobutyric acid is commonly produced via the oxidation of isobutanol or isobutyraldehyde[11], deuteration requires specialized reagents and conditions.

Common strategies for deuterium labeling include:

-

Acid/Base-Catalyzed H/D Exchange: Protons on carbons adjacent to a carbonyl group (α-hydrogens) are acidic and can be exchanged for deuterium by treatment with a deuterated acid or base in a deuterated solvent like D₂O.[12] This is a straightforward method for labeling specific positions.

-

Reductive Deuteration: Carboxylic acid derivatives, such as acyl chlorides, can be reduced using deuterium-donating reagents. For instance, the use of samarium(II) iodide (SmI₂) in the presence of D₂O provides a method for synthesizing α,α-dideuterio alcohols, which can then be oxidized to the corresponding deuterated carboxylic acid.[13]

-

Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated ensures high levels of isotopic incorporation at specific sites.

-

Biocatalytic Deuteration: Engineered enzymes, such as photodecarboxylases, can catalyze deuteration reactions under mild conditions, offering high selectivity.[14]

Caption: Integrated workflow for the analytical characterization of deuterated compounds.

Applications in Research and Development

Deuterated isobutyric acid is a versatile tool with critical applications spanning metabolic research, pharmacokinetics, and drug development.

Metabolic Pathway Tracing and Flux Analysis

By introducing deuterated isobutyric acid into a biological system (cell culture, animal model, or human study), researchers can trace its metabolic fate. [4][15]Mass spectrometry is used to track the deuterium label as it is incorporated into downstream metabolites, providing direct insights into metabolic pathways and fluxes. [15]This is particularly valuable for:

-

Gut Microbiome Research: Distinguishing the metabolic output of protein fermentation (isobutyrate) from carbohydrate fermentation (butyrate). [8]* Amino Acid Metabolism: Studying the breakdown and utilization of valine. * Deuterium Metabolic Imaging (DMI): A non-invasive MRI-based technique that can map the metabolism of deuterated substrates in vivo, offering a powerful tool for studying diseases like cancer. [16][17]

Stable Isotope Labeled Internal Standard (SIL-IS) for Quantitative Bioanalysis

In pharmacokinetic and metabolomic studies, the accurate quantification of endogenous or administered compounds in complex biological matrices like plasma or tissue is a major challenge. Deuterated isobutyric acid (e.g., isobutyric-d7 acid) is the gold standard internal standard for LC-MS/MS analysis. [18]Because it co-elutes with the non-labeled analyte and has nearly identical ionization efficiency but a different mass, it corrects for variations in sample extraction and instrument response, enabling highly accurate and precise quantification. [1][18]

Development of Novel Deuterated Therapeutics

Following the "deuterated drug" paradigm, isobutyric acid or molecules containing an isobutyryl moiety can be deuterated to improve their therapeutic properties. If the isobutyryl group is a site of metabolic breakdown, replacing its hydrogens with deuterium can slow this process, potentially improving the drug's half-life and safety profile. [2][]This strategy is applicable during the lead optimization phase of drug discovery to enhance the properties of new chemical entities. [4]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 8. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 12. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O | MDPI [mdpi.com]

- 14. Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Methyl-d3-propionic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical research, particularly within pharmaceutical and metabolic studies, the demand for high-precision quantification of endogenous and exogenous compounds is paramount. Stable isotope-labeled internal standards are the cornerstone of achieving this accuracy, mitigating variability in sample preparation and analysis. Among these, 2-Methyl-d3-propionic Acid, a deuterated analog of isobutyric acid, has emerged as a critical tool. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside a detailed exploration of its application as an internal standard in mass spectrometry-based quantification.

Physicochemical Properties

This compound is a saturated fatty acid where the three hydrogen atoms of the methyl group at the 2-position have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically almost identical to its endogenous counterpart, isobutyric acid, but with a distinct molecular weight, allowing for its differentiation in mass spectrometric analyses.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Isobutyric Acid-d3, Dimethyl-d3-acetic Acid, 2-Methylpropanoic-d3 Acid | [1] |

| CAS Number | 95926-99-1 | [1] |

| Unlabeled CAS Number | 79-31-2 | [1] |

| Molecular Formula | CH₃CH(CD₃)COOH | [1] |

| Molecular Weight | 91.12 g/mol | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Physical State | Liquid at room temperature | [2] |

| Melting Point | -47 °C (for unlabeled isobutyric acid) | [2] |

| Boiling Point | 155 °C (for unlabeled isobutyric acid) | [2] |

Solubility:

Spectroscopic Characteristics

The defining feature of this compound in an analytical context is its spectroscopic signature, which is subtly yet significantly different from its non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of unlabeled 2-methylpropanoic acid, one would expect to see a doublet for the two methyl groups, a septet for the methine proton, and a broad singlet for the carboxylic acid proton.[4] For this compound, the signal corresponding to the deuterated methyl group will be absent in the ¹H NMR spectrum. The methine proton, which is coupled to the protons of the non-deuterated methyl group, will now appear as a quartet instead of a septet. The signal for the non-deuterated methyl group will remain a doublet, and the carboxylic acid proton will still be a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of unlabeled 2-methylpropanoic acid shows three distinct signals corresponding to the two equivalent methyl carbons, the methine carbon, and the carboxyl carbon.[5] In the spectrum of this compound, the carbon of the deuterated methyl group will exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly upfield compared to the non-deuterated methyl group. The signals for the other carbons will remain largely unchanged.

Mass Spectrometry (MS)

The key to the utility of this compound as an internal standard lies in its mass spectrum. The molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 3 units higher than that of unlabeled isobutyric acid.

Fragmentation Pattern:

The fragmentation pattern of 2-methylpropanoic acid is well-characterized.[6] Common fragments include the loss of a methyl group and the loss of the carboxyl group. For this compound, the fragmentation pattern will be analogous, but the fragments containing the deuterated methyl group will have a corresponding mass shift. For instance, the fragment resulting from the loss of the non-deuterated methyl group will have an m/z that is 3 units higher than the corresponding fragment in the unlabeled compound. This predictable mass shift is fundamental to its use in quantitative analysis.

Application as an Internal Standard in LC-MS

The primary application of this compound is as an internal standard for the quantification of isobutyric acid in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Its near-identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.

Experimental Workflow: Quantification of Isobutyric Acid in Plasma

The following is a representative protocol for the quantification of isobutyric acid in a biological matrix using this compound as an internal standard.

Caption: Workflow for the quantification of isobutyric acid using this compound as an internal standard.

Step-by-Step Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled isobutyric acid into a blank matrix (e.g., charcoal-stripped plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same blank matrix.

-

-

Sample Preparation:

-

To an aliquot of the plasma sample, calibration standard, or QC, add a fixed amount of the this compound internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of a cold organic solvent, such as acetonitrile. Vortex mix thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted samples onto a suitable LC column (e.g., a C18 column) for chromatographic separation.

-

Employ a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both isobutyric acid and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of isobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of isobutyric acid. Its physical and spectroscopic properties are well-suited for its role as an internal standard in mass spectrometry-based bioanalysis. The use of this deuterated standard allows for the confident and reliable determination of isobutyric acid concentrations in complex biological matrices, thereby facilitating a deeper understanding of its role in health and disease.

References

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHYL-(2,3,3-D3)-PROPANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

-

Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000026). Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]

- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Propanoic acid, 2-methyl- [webbook.nist.gov]

A Technical Guide to 2-Methyl-d3-propionic Acid: Properties, Synthesis, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Methyl-d3-propionic Acid, a deuterated isotopologue of isobutyric acid. We will delve into the fundamental physicochemical properties, including a detailed calculation of its molecular weight, and provide validated protocols for its synthesis and analysis. The primary focus will be on its critical role as an internal standard in quantitative mass spectrometry-based bioanalysis, a cornerstone of modern drug development.

Core Principles and Physicochemical Properties

This compound, specifically 2-(Methyl-d3)-propionic-d3 acid, is a stable, non-radioactive isotopically labeled compound. Its utility in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stems from its chemical near-identity to its unlabeled counterpart, isobutyric acid. This property allows it to serve as an ideal internal standard, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression or enhancement, thereby enabling highly accurate and precise quantification.[1][2]

Molecular Structure and Isotopic Labeling

The defining feature of this compound is the substitution of six hydrogen atoms with deuterium atoms at the methyl groups. This isotopic enrichment is crucial for its function, providing a distinct mass shift that allows it to be differentiated from the endogenous analyte by a mass spectrometer.

Caption: Molecular structure of 2-(Methyl-d3)-propionic-d3 acid.

Molecular Weight Calculation

The molecular weight of an isotopically labeled compound is calculated using the masses of its most abundant isotopes. For 2-Methyl-d3-propionic-3,3,3-d3 acid (C₄H₂D₆O₂), the calculation is as follows:

| Element | Isotope | Quantity | Atomic Mass (Da)[3][4][5] | Total Mass (Da) |

| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |

| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |

| Deuterium | ²H | 6 | 2.014102 | 12.084612 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | 94.090092 |

The nominal molecular weight is often cited as 94.14 g/mol , which is consistent with supplier specifications.[6] This slight difference arises from the use of average atomic weights versus monoisotopic masses in calculations.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the deuteration of a suitable precursor followed by functional group manipulation. The following is a representative protocol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Methyl-d3-propionic-3,3,3-d3 Acid from isobutyronitrile.

Materials:

-

Isobutyronitrile

-

Sodium metal

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add small pieces of sodium metal to an excess of D₂O at 0 °C. Allow the reaction to proceed until all the sodium has reacted. This solution of NaOD in D₂O will be used as the catalyst for H/D exchange.

-

Deuteration of Isobutyronitrile: To the freshly prepared NaOD solution, add isobutyronitrile. The reaction mixture is then heated to reflux and stirred for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the proton signals corresponding to the methyl and methine groups.

-

Work-up and Isolation of Deuterated Isobutyronitrile: After cooling to room temperature, the reaction mixture is extracted with anhydrous diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the perdeuterated isobutyronitrile.

-

Hydrolysis to 2-Methyl-d3-propionic-3,3,3-d3 Acid: The deuterated isobutyronitrile is then subjected to hydrolysis. Add the deuterated nitrile to a solution of DCl in D₂O and heat the mixture to reflux for 12-24 hours.

-

Final Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-Methyl-d3-propionic-3,3,3-d3 Acid. Further purification can be achieved by distillation or chromatography if necessary.

Causality of Choices: The use of a strong base like NaOD in D₂O is essential to deprotonate the relatively non-acidic C-H bonds of the isobutyronitrile, facilitating the hydrogen-deuterium exchange. Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Using deuterated acid and solvent (DCl in D₂O) minimizes any potential back-exchange of deuterium for hydrogen.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR is a powerful tool for structural elucidation and for determining the degree of deuteration.

¹H NMR: The ¹H NMR spectrum of the final product should show a significant reduction or complete absence of signals corresponding to the methyl and methine protons of isobutyric acid. The only significant proton signal should be from the carboxylic acid proton, which may also exchange with deuterium if the sample is prepared in a deuterated solvent containing D₂O.

¹³C NMR: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly broader and less intense than in the unlabeled compound.

Sample Preparation Protocol for NMR:

-

Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and to assess the isotopic purity of the synthesized compound.

Expected Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) for 2-Methyl-d3-propionic-3,3,3-d3 Acid would be expected at m/z 94. The fragmentation pattern would be similar to that of unlabeled isobutyric acid, but with mass shifts corresponding to the incorporated deuterium atoms. For example, the loss of a CD₃ group would result in a fragment ion at m/z 77, whereas the loss of a CH₃ group in the unlabeled compound results in a fragment at m/z 73. A prominent fragment in the spectrum of isobutyric acid is at m/z 43, corresponding to the isopropyl cation, [(CH₃)₂CH]⁺. For the deuterated analog, this would be expected at m/z 49, corresponding to [(CD₃)₂CH]⁺.[7][8]

LC-MS Analysis Protocol:

Caption: Workflow for LC-MS analysis of this compound.

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution with the initial mobile phase to an appropriate concentration for LC-MS analysis.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Scan Mode: Full scan mode to observe all ions, or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the deprotonated molecule [M-H]⁻ at m/z 93.

-

Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum signal intensity.

-

Application as an Internal Standard in Quantitative Bioanalysis

The primary application of this compound is as an internal standard in the quantification of isobutyric acid and related compounds in complex biological matrices such as plasma, urine, and tissue homogenates.[2][9] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by regulatory agencies like the FDA.[10]

The Rationale for Using a Deuterated Internal Standard:

-

Correction for Matrix Effects: The internal standard and the analyte co-elute from the LC column and enter the mass spectrometer ion source at the same time. Therefore, they are subject to the same degree of ion suppression or enhancement from the biological matrix, allowing for accurate correction.[1]

-

Compensation for Variability: It compensates for variations in sample preparation (e.g., extraction efficiency), injection volume, and instrument response.[2]

-

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantitative results are significantly improved.[11]

Protocol for Quantitative Analysis of Isobutyric Acid in Plasma

Objective: To quantify the concentration of isobutyric acid in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

Isobutyric acid (analyte)

-

This compound (internal standard)

-

Acetonitrile (protein precipitation solvent)

-

Formic acid

Procedure:

-

Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of isobutyric acid into blank human plasma. Similarly, prepare QC samples at low, medium, and high concentrations.

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution (a known concentration of this compound in a suitable solvent).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use an LC-MS/MS system with a triple quadrupole mass spectrometer.

-

Employ the same LC conditions as described in section 3.2.

-

Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Isobutyric Acid (Analyte): e.g., m/z 87 → 43

-

This compound (IS): e.g., m/z 93 → 48

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of isobutyric acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in quantitative bioanalysis. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. Proper analytical characterization using NMR and MS is crucial to ensure its suitability as an internal standard. When employed correctly in LC-MS/MS assays, it provides a robust and reliable method for the accurate quantification of isobutyric acid and related compounds in complex biological matrices, ultimately contributing to the generation of high-quality data in preclinical and clinical studies.

References

-

Alfa Chemistry. 2-Methyl-d3-propionic-3,3,3-d3 acid.

-

Creative Proteomics. Deuterated Internal Standard.

-

Wikipedia. Isotopes of hydrogen.

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis.

-

ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties.

-

Wikipedia. Carbon-12.

-

Chemistry LibreTexts. (2021, January 7). 2.10: Atomic Mass Unit.

-

EMBL-EBI. oxygen-16 atom (CHEBI:33818).

- Jemal, M. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. Rapid Communications in Mass Spectrometry, 21(23), 3849-3858.

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis.

-

Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu; so, this is an exact number.

-

BenchChem. The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

-

Quora. (2017, September 19). Why is the atomic mass of hydrogen 1 and not 2?.

-

Britannica. Carbon-12 | isotope.

-

McGraw Hill's AccessScience. Deuterium.

-

BuyIsotope. 2H Isotope, Enriched 2H, 2H Heavy Water, 2H Price, 2H Applications.

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

-

BuyIsotope. Deuterium Isotope.

-

Quora. (2014, May 9). What is the mass of one Carbon 12 atom in grams?.

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen.

-

Jefferson Lab. #1 - Hydrogen - H.

-

Glaser Tutoring. (2023, October 12). The mass of a hydrogen atom (H-1) is 1.007825 amu [Video]. YouTube.

-

U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

-

Brainly.in. (2018, December 30). Atomic mass of oxygen is 16 u but its molecular mass is 32 u.

-

Quora. (2018, February 3). The atomic mass of oxygen is 16 and the atomic number is 8. What is the mass in grams of 2 moles of oxygen gas?.

-

BOC Sciences. Molecular Weight Calculator.

-

Keipert Labs. (2017, August 11). Calculations Involving Isotopic Abundance and Molar Mass [Video]. YouTube.

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid.

-

Chemistry LibreTexts. (2014, June 17). 2.3: Isotope Abundance and Atomic Weight.

-

ChemLin. (2023, December 1). Isotopic Pattern of a Compound.

-

BMRB. Molecular Mass Calculator.

-

BenchChem. Synthesis and Purity of Butyric-3,3-D2 Acid: A Technical Guide.

-

Sigma-Aldrich. Isobutyric acid natural, = 99 , FCC, FG 79-31-2.

-

ResearchGate. Synthesis of Isobutyric Acid.

- Ganti, S., et al. (2018). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1781, 143–161.

-

Science.gov. validate analysis methods: Topics by Science.gov.

-

Alfa Chemistry. Stable Isotope Labeled Internal Standards: Selection and Proper Use.

-

Science Ready. (2023, October 24). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

-

U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures.

-

U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.

-

Sigma-Aldrich. Isobutyric acid 99 79-31-2.

-

Wikipedia. Isobutyric acid.

-

ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.

-

HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube.

- De-la-Fuente, A., et al. (2020). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Metabolites, 10(4), 143.

- Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 358, 1–28.

- Jones, J. C., et al. (2002). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Applied and environmental microbiology, 68(10), 4949–4955.

- Lindon, J. C., et al. (2000). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in nuclear magnetic resonance spectroscopy, 36(1), 1–54.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbon-12 - Wikipedia [en.wikipedia.org]

- 4. oxygen-16 atom (CHEBI:33818) [ebi.ac.uk]

- 5. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 6. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. fda.gov [fda.gov]

- 11. scispace.com [scispace.com]

A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 2-Methyl-d3-propionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Associated Risks

2-Methyl-d3-propionic Acid, an isotopically labeled form of isobutyric acid, serves as a valuable tool in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of complex deuterated molecules. The incorporation of deuterium atoms provides a "heavy" label, enabling researchers to trace the fate of the molecule through biological systems or chemical reactions using mass spectrometry.

From a chemical safety perspective, the substitution of protium with deuterium has a negligible effect on the compound's macroscopic reactive and toxicological properties. Therefore, the safety profile and handling precautions for this compound are directly analogous to those of its non-labeled counterpart, 2-methylpropionic acid (isobutyric acid). This guide synthesizes the critical safety data for the parent compound to establish a robust and scientifically grounded protocol for the safe handling of its deuterated analogue. The core principle is to treat this compound with the respect due to a flammable, corrosive, and toxic substance.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS). This classification dictates the necessary precautions for handling, storage, and emergency response.

The primary hazards are its flammability, its capacity to cause severe skin and eye damage, and its toxicity upon contact or ingestion.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life. |

These classifications necessitate careful planning and execution of all experimental work to mitigate risk. The combination of flammability and corrosivity requires stringent controls to prevent both fires and chemical burns.

Toxicological Profile and Routes of Exposure

The toxicity of this compound is a significant concern, primarily through dermal contact, but also via ingestion and inhalation.[3]

-

Dermal Toxicity: The compound is classified as toxic in contact with skin. Animal studies on the non-deuterated analog show an acute dermal LD50 of 500 mg/kg in rabbits, highlighting a significant risk of systemic toxicity following skin absorption.[3] Beyond systemic effects, the substance is highly corrosive, causing severe burns and tissue damage upon contact.[1] Prolonged contact can lead to poor wound healing.

-

Oral Toxicity: It is harmful if swallowed, with an acute oral LD50 of 3500 mg/kg in rats.[3] Ingestion can cause severe damage and perforation of the gastrointestinal tract.[4]

-

Inhalation Toxicity: Vapors and mists can cause severe irritation to the respiratory tract, characterized by coughing, choking, and shortness of breath.[3][5]

-

Eye Damage: As a corrosive substance, contact with the eyes will cause serious, potentially irreversible damage.[5]

The primary causality for this damage is the acidic nature of the carboxyl group, which can readily denature proteins and cause hydrolysis of lipids in cell membranes, leading to rapid tissue necrosis.

Core Protocols for Safe Handling and Storage

A self-validating safety protocol is one where checks and precautions are integrated into the workflow. The following protocols are designed to minimize exposure and mitigate risks.

General Handling Workflow

This workflow should be followed for any procedure involving the transfer or use of this compound.

Caption: General workflow for handling this compound.

Causality Behind Key Steps:

-

Grounding (Step 4): The compound is a flammable liquid, and pouring or agitating it can generate static electricity.[5] Grounding containers and receiving equipment dissipates this charge, preventing a static spark from igniting the flammable vapors.

-

Inert Gas (Step 5): The material is listed as air and moisture sensitive. Handling under an inert atmosphere prevents potential degradation and reaction with atmospheric components.

-

Non-Sparking Tools (Step 6): To prevent mechanical sparks that could serve as an ignition source for the flammable vapors, tools made of materials like bronze or beryllium copper should be used.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and ensuring laboratory safety.

-

Location: Store in a dedicated, approved flammable liquid storage cabinet or room.[3] The area should be cool, dry, and well-ventilated.[3][6]

-

Container: Keep the container tightly closed to prevent the escape of flammable vapors and contamination from moisture.[1]

-

Ignition Sources: The storage area must be free of heat, sparks, open flames, and any other potential ignition sources.[1][6] "No Smoking" signs should be prominently displayed.

-

Incompatibilities: Store away from oxidizing agents (e.g., nitrates, perchlorates), bases, reducing agents, and halogens to prevent violent reactions.[2][5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, followed by appropriate PPE.

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to keep airborne concentrations of vapors below exposure limits and protect the user from inhalation and splashes.[3] An eyewash station and safety shower must be immediately accessible.[3]

-

Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's hazards.

Caption: PPE selection guide based on substance hazards.

Rationale for PPE Choices:

-

Eye/Face Protection: Standard safety glasses are insufficient. Due to the severe corrosive nature and risk of splashes, both chemical goggles and a full-face shield are necessary to protect the eyes and face.[3]

-

Skin Protection: A flame-retardant and anti-static lab coat is required due to the flammability risk.[7] Gloves must be selected for their resistance to carboxylic acids; consult a glove manufacturer's guide for appropriate materials (e.g., butyl rubber, Viton®).

-

Respiratory Protection: While a fume hood should provide adequate ventilation, an approved vapor respirator should be available for emergency situations or if there is any chance of exceeding exposure limits.[3]

Emergency Procedures: A Validated Response Plan

Immediate and correct action during an emergency can prevent serious injury.

First-Aid Measures

All personnel must be trained on these procedures before working with the compound.

| Exposure Route | Immediate Action Protocol |

| Inhalation | 1. Immediately move the victim to fresh air.[2] 2. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve).[4][5] 3. Seek immediate medical attention.[2][3] |

| Skin Contact | 1. Immediately flush the affected area with large amounts of water for at least 15-30 minutes, using a safety shower if necessary.[5][6] 2. Remove all contaminated clothing while flushing.[6] 3. Seek immediate medical attention.[3] |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[3][5][6] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention from an ophthalmologist.[7] |

| Ingestion | 1. Rinse the mouth thoroughly with water.[2] 2. Have the victim drink one or two glasses of water to dilute the substance. 3. DO NOT induce vomiting due to the risk of perforating the esophagus.[2] 4. Seek immediate medical attention.[2][3] |

Spill and Leak Response

The response protocol depends on the scale of the spill.

-

Small Spill:

-

Ensure all ignition sources are eliminated.[3]

-

Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, earth, or a commercial sorbent.[3]

-

Collect the absorbed material into a sealed, labeled container for proper chemical waste disposal.

-

Clean the affected area thoroughly.

-

-

Large Spill:

-

Evacuate all non-essential personnel from the area and secure entry.[5]

-

If safe to do so, stop the leak. Do not touch the spilled material.[3]

-